molecular formula C10H9N5 B13587557 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine

5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13587557
M. Wt: 199.21 g/mol
InChI Key: MWNKPHNMSZECSV-UHFFFAOYSA-N
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Description

5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cycloaddition and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored biological activities and material properties.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-10-5-8(13-14-10)7-6-12-15-4-2-1-3-9(7)15/h1-6H,(H3,11,13,14)

InChI Key

MWNKPHNMSZECSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=CC(=NN3)N

Origin of Product

United States

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